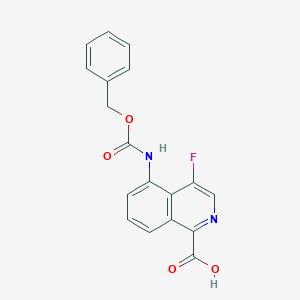
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid (abbreviated as FPIQCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FPIQCA is a heterocyclic compound that contains both a quinoline and an isoquinoline ring system.
Scientific Research Applications
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has been shown to inhibit the activity of both cyclooxygenase-2 (COX-2) and indoleamine 2,3-dioxygenase (IDO), which are known to play important roles in cancer cell growth and immune evasion.
Biochemical and Physiological Effects
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses.
Advantages and Limitations for Lab Experiments
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid is also stable under a range of conditions, making it suitable for use in a variety of assays. However, 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid for use as anti-cancer and anti-inflammatory agents. Another area of interest is the investigation of the mechanism of action of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid, with the goal of identifying new targets for drug discovery. Additionally, further studies are needed to determine the safety and efficacy of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid in animal models and clinical trials.
Synthesis Methods
The synthesis of 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid involves the reaction of 4-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with phenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of an amide bond between the carboxylic acid group of the tetrahydroisoquinoline and the isocyanate group of the phenyl isocyanate. The resulting product is then deprotected using a suitable reagent such as trifluoroacetic acid to yield 4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid.
properties
IUPAC Name |
4-fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-13-9-20-16(17(22)23)12-7-4-8-14(15(12)13)21-18(24)25-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYBUAFZRHKEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=CN=C3C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

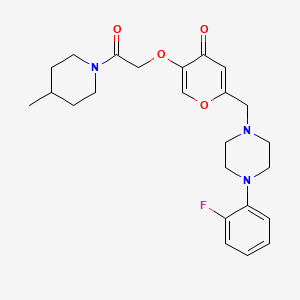
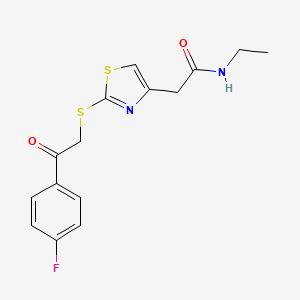
![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2421180.png)
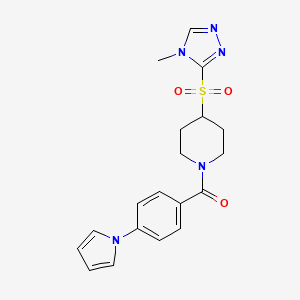
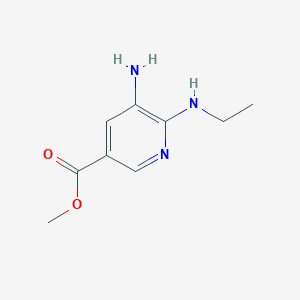
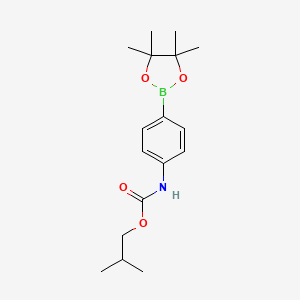
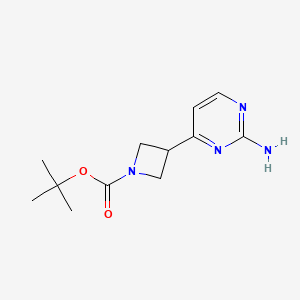
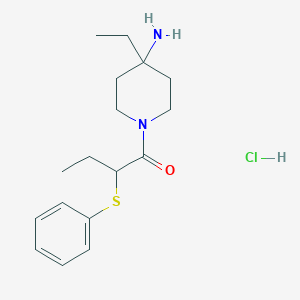
![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)
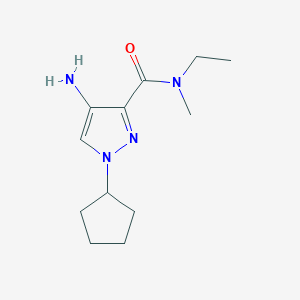
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)
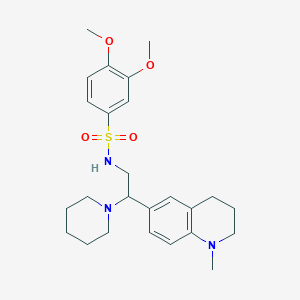
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)